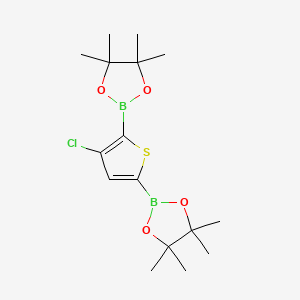

2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

This compound features a central 3-chlorothiophene ring with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (dioxaborolane) groups at the 2- and 5-positions. The chlorine substituent introduces electron-withdrawing effects, while the dioxaborolane moieties enhance its utility in Suzuki-Miyaura cross-coupling reactions for constructing conjugated polymers or organic electronic materials. Its structure combines the π-conjugated thiophene system with boronate esters, making it a versatile building block in materials science .

Properties

IUPAC Name |

2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25B2ClO4S/c1-13(2)14(3,4)21-17(20-13)11-9-10(19)12(24-11)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZHLMQGRNHOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25B2ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675306 | |

| Record name | 2,2'-(3-Chlorothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-14-6 | |

| Record name | 2,2'-(3-Chlorothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is commonly used in organic synthesis as a precursor for reagents and catalysts, particularly in coupling reactions and cross-coupling reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in the synthesis of organic molecules with thiophene groups, such as multi-substituted thiophenes and thiophene polymers.

Biochemical Pathways

It plays a crucial role in the synthesis of organic molecules, particularly those with thiophene groups.

Pharmacokinetics

Its solubility in common organic solvents such as methanol, ethanol, and dichloromethane suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in the synthesis of organic molecules. It serves as a precursor for reagents and catalysts, facilitating the formation of complex organic structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). For instance, its solubility in common organic solvents suggests that the solvent used can impact its reactivity and effectiveness in synthesis reactions.

Biochemical Analysis

Biochemical Properties

2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of boron-containing compounds. These interactions are crucial for the synthesis of complex organic molecules, which can be used in drug development and other biochemical applications.

Cellular Effects

The effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various types of cells, including cancer cells, by altering their growth and proliferation rates. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action. These interactions can result in the inhibition of enzyme activity or the activation of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Metabolic Pathways

2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the production of key metabolites. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with enzymes and proteins to exert its effects. The compound’s localization is crucial for its activity, as it needs to be in the right place at the right time to participate in biochemical reactions.

Biological Activity

The compound 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No: 942070-14-6) is a boron-containing organic molecule that has garnered interest due to its potential applications in medicinal chemistry and materials science. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H25B2ClO4S

- Molecular Weight : Approximately 362.18 g/mol

The compound features a chlorothiophene moiety linked to two dioxaborolane units. This unique structure may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds containing boron and thiophene derivatives often exhibit significant anticancer activity. For instance:

- A study demonstrated that similar dioxaborolane derivatives showed selective cytotoxicity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

- The incorporation of the chlorothiophene group may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Enzyme Inhibition

Dioxaborolanes are known for their ability to inhibit certain enzymes. For example:

- They have been studied as inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme implicated in lipid metabolism and obesity-related disorders .

- The specific mechanism of action for 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in enzyme inhibition remains to be fully elucidated but is hypothesized to involve coordination with active site residues.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient formation of complex structures. Recent advancements in mechanochemical methods have shown promise in optimizing reaction conditions:

Case Studies

-

Case Study on Anticancer Activity :

- A comparative study evaluated the cytotoxic effects of various boron-containing compounds on breast cancer cell lines. The results indicated that compounds similar in structure to 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibited IC50 values in the low micromolar range .

- Enzyme Inhibition Study :

Scientific Research Applications

The compound 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 942070-14-6) has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications in scientific research, particularly in materials science and organic synthesis.

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions. The dioxaborolane groups can facilitate the formation of carbon-carbon bonds through Suzuki coupling reactions. This makes it valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry : The incorporation of the compound into polymer matrices can enhance the electrical and optical properties of materials. Its thiophene component is particularly beneficial for creating conductive polymers used in organic electronics.

Nanomaterials : Research indicates that derivatives of this compound can be employed in the fabrication of nanostructured materials. These materials exhibit unique properties suitable for applications in sensors and energy storage devices.

Electronics

The compound's structure allows it to act as a building block for organic semiconductors. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its potential to improve charge transport and light emission efficiency.

Pharmaceutical Development

While specific medicinal applications are not yet fully realized, the compound's structural features suggest potential use in drug development. The dioxaborolane moiety can be modified to enhance bioactivity and selectivity towards biological targets.

Case Study 1: Suzuki Coupling Reactions

A study demonstrated that 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) successfully participated in Suzuki coupling reactions with various aryl halides, yielding high-purity biphenyl derivatives. This showcases its effectiveness as a coupling reagent in synthetic organic chemistry.

Case Study 2: Conductive Polymers

Research conducted on incorporating this compound into poly(thiophene) matrices revealed improved electrical conductivity and thermal stability of the resultant polymers. These findings highlight its potential application in developing advanced materials for electronic devices.

Comparison with Similar Compounds

Structural Analogues with Varied Central Aromatic Cores

Benzene-Based Derivatives

- 2,2′-(2,5-Dimethoxy-1,4-phenylene)bis(dioxaborolane) Structure: Benzene ring with methoxy (-OMe) groups at 2,5-positions. Synthesis: 25% yield via dibromination and subsequent boronate esterification . Properties: Methoxy groups are electron-donating, contrasting with the electron-withdrawing Cl in the target compound. Applications: Used in aromatic ring-layered polymers via Suzuki-Miyaura coupling .

2,2′-(2-Chloro-5-(trifluoromethyl)-1,3-phenylene)bis(dioxaborolane)

Thiophene-Based Derivatives

- 2-(4-Chlorothiophen-3-yl)dioxaborolane Structure: Mono-boronate ester with Cl at thiophene 4-position. Molecular Weight: 244.55 g/mol (C₁₀H₁₄BClO₂S), significantly lighter than the bis-boronate target compound . Reactivity: Mono-boronate limits its utility to single cross-coupling events, unlike the target compound’s dual reactivity.

- 2,2'-(2,5-bis(octyloxy)-1,4-phenylene)bis(dioxaborolane) Structure: Benzene with octyloxy (-OC₈H₁₇) substituents. Properties: Alkyl chains enhance solubility in nonpolar solvents, beneficial for solution-processed organic electronics. The target compound’s Cl substituent may reduce solubility but improve crystallinity .

Substituent Effects on Physical and Chemical Properties

Reactivity in Cross-Coupling Reactions

- Thiophene vs. Benzene Cores : Thiophene’s extended π-conjugation improves charge transport in polymers, making the target compound preferable for organic electronics. Benzene-based analogs (e.g., dimethoxy derivatives) are better suited for tuning electronic properties in small-molecule synthesis .

- Chlorine vs. Methoxy Substituents : Chlorine’s electron-withdrawing nature activates the boronate groups for faster transmetallation in Suzuki couplings compared to methoxy-substituted derivatives .

- Bis-Boronate vs.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a lithiation-borylation sequence starting from 3-chlorothiophene or a suitable dihalogenated precursor. The key steps are:

- Directed ortho-lithiation of the 3-chlorothiophene core at the 2 and 5 positions using a strong base such as n-butyllithium or tert-butyllithium under low temperature conditions (-78 °C to 0 °C).

- Quenching the dilithiated intermediate with a boron electrophile, commonly bis(pinacolato)diboron or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to form the bis-borylated product.

- Purification of the product by column chromatography or recrystallization.

This approach ensures regioselective installation of the boronic ester groups while preserving the chlorine substituent on the thiophene ring.

Detailed Preparation Procedure

A representative procedure adapted from literature and patents is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Lithiation | 3-Chlorothiophene, n-BuLi or t-BuLi (1.6–1.7 M in hexanes), TMEDA, THF, -78 °C to 0 °C | The thiophene is treated with a strong base in the presence of TMEDA (N,N,N',N'-tetramethylethylenediamine) to generate the dilithiated intermediate selectively at the 2,5-positions. |

| 2. Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or bis(pinacolato)diboron, -78 °C to room temperature | The boron reagent is added slowly to the reaction mixture, allowing formation of the bis-borylated thiophene derivative. |

| 3. Workup & Purification | Quenching with aqueous ammonium chloride, extraction with organic solvents, drying, and silica gel chromatography | The product is isolated as a pure compound, typically a white to off-white solid. |

Reaction Conditions and Optimization

- Temperature Control: The lithiation step is commonly performed at -78 °C to prevent side reactions and ensure regioselectivity. After borylation reagent addition, the mixture is gradually warmed to room temperature for completion.

- Solvent: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organolithium intermediates.

- Base: tert-Butyllithium or n-Butyllithium are effective bases; TMEDA is used to enhance lithiation efficiency.

- Boron Source: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is favored for its reactivity and ease of handling.

Representative Yields and Purity

Analytical Characterization

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for the thiophene protons and the methyl groups of the tetramethyl dioxaborolane rings.

- ^13C NMR confirms the boronic ester carbons and the aromatic carbons of the thiophene ring.

- Mass Spectrometry: Confirms molecular ion peak consistent with C16H25B2ClO4S.

- Chromatography: Silica gel chromatography is used for purification; TLC monitoring confirms reaction progress.

Research Findings and Variations

- The lithiation-borylation method is well-established for thiophene derivatives and has been adapted for chlorinated substrates without affecting the chlorine substituent.

- Alternative methods include direct palladium-catalyzed borylation of aryl halides (Miayura borylation), but these are less common for symmetrical bis-borylated thiophenes due to selectivity challenges.

- The compound’s dual boronic ester functionality enables its use in advanced Suzuki coupling reactions, facilitating the synthesis of complex conjugated materials.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Lithiation-Borylation | 3-Chlorothiophene | n-BuLi or t-BuLi, TMEDA, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 °C to rt, THF solvent | High regioselectivity, good yields, preserves Cl substituent | Requires low temperature, air/moisture sensitive reagents |

| Pd-Catalyzed Borylation | 3-Chlorothiophene dihalide | Pd catalyst, bis(pinacolato)diboron, base | Elevated temperature, inert atmosphere | One-step, catalytic | Possible lower selectivity, catalyst cost |

Q & A

Q. What are the optimal synthetic routes for preparing 2,2'-(3-chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of halogenated thiophene precursors. A common method involves reacting 3-chlorothiophene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C for 12–24 hours . Post-synthesis purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient, followed by recrystallization in methanol to isolate crystalline product. Ensure inert conditions (argon/nitrogen) to prevent boronate ester hydrolysis.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Use a combination of:

- ¹¹B NMR : Peaks at ~30–35 ppm confirm the presence of boronate esters.

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.0–1.3 ppm) validate the thiophene and pinacolato moieties.

- Mass spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₈H₂₄B₂ClO₄S, calculated ~428.1 g/mol).

- XRD analysis (if crystalline): Compare unit cell parameters (e.g., monoclinic symmetry, β ≈ 91°) to analogous dioxaborolane-thiophene structures .

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

Store the compound at 0–6°C under inert gas . Prior to use, dry solvents (THF, toluene) over molecular sieves, and degas via freeze-pump-thaw cycles. Monitor reactions using Schlenk lines or gloveboxes. Quench residual boronates with aqueous NaOH (1 M) to avoid side reactions in subsequent steps.

Advanced Research Questions

Q. How does the 3-chloro substituent on the thiophene ring influence Suzuki-Miyaura cross-coupling efficiency?

The electron-withdrawing chlorine group activates the thiophene ring toward electrophilic substitution, enhancing oxidative addition with Pd⁰ catalysts. However, steric hindrance at the 3-position may reduce coupling rates compared to unsubstituted thiophene derivatives. Optimize by:

- Using bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .

- Adjusting reaction temperature (80–120°C) and solvent polarity (toluene > THF) to balance reactivity and steric effects.

- Comparing coupling yields with non-chlorinated analogs (e.g., 2,5-bis(pinacolboronate)thiophene) to isolate electronic vs. steric contributions .

Q. How can researchers resolve contradictions in optical/electronic properties observed in copolymer applications?

When integrating this monomer into conjugated polymers (e.g., polyfluorenes or polythiophenes), discrepancies in UV-vis absorption or fluorescence may arise due to:

- Solvent polarity : Solvatochromic shifts in CH₂Cl₂/MeOH mixtures indicate aggregation-induced quenching .

- Regioregularity : Use MALDI-TOF or GPC to confirm polymer backbone uniformity.

- Electron-deficient chlorine : DFT calculations (e.g., HOMO-LUMO gaps) can rationalize red/blue shifts compared to non-halogenated analogs. Validate with cyclic voltammetry .

Q. What strategies mitigate competing side reactions during copolymer synthesis?

Side reactions (e.g., deborylation or homo-coupling) are common in Stille or Suzuki polycondensations. Mitigate by:

- Pre-activating boronate esters with Cs₂CO₃ to enhance transmetallation.

- Sequential monomer addition to control stoichiometry and reduce homo-coupling.

- Low-temperature initiation (0°C) followed by gradual heating to 80°C .

Monitor reaction progress via in situ ¹¹B NMR to detect boronate decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.